Urea borate

controlled release matrix tablets diclofenac

Urea borate (CAS 68072-56-0), formally registered as boric acid (H₃BO₃), compound with urea (1:1), is a crystalline adduct with the molecular formula CH₇BN₂O₄ and a molecular weight of 121.89 g·mol⁻¹. The substance is classified under ECHA's regulatory framework, where borates are listed in Annex II of the EU Cosmetic Products Regulation as prohibited substances across all cosmetic product types.

Molecular Formula CH7BN2O4
Molecular Weight 121.89 g/mol
CAS No. 68072-56-0
Cat. No. B8557480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea borate
CAS68072-56-0
Molecular FormulaCH7BN2O4
Molecular Weight121.89 g/mol
Structural Identifiers
SMILESB(O)(O)O.C(=O)(N)N
InChIInChI=1S/CH4N2O.BH3O3/c2*2-1(3)4/h(H4,2,3,4);2-4H
InChIKeyGURHHFWPTWRLOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Urea Borate (CAS 68072-56-0): Procurement-Grade Overview of a Dual-Nutrient Boron–Nitrogen Adduct for Flame Retardancy, Controlled Release, and Fertilizer Applications


Urea borate (CAS 68072-56-0), formally registered as boric acid (H₃BO₃), compound with urea (1:1), is a crystalline adduct with the molecular formula CH₇BN₂O₄ and a molecular weight of 121.89 g·mol⁻¹ [1]. The substance is classified under ECHA's regulatory framework, where borates are listed in Annex II of the EU Cosmetic Products Regulation as prohibited substances across all cosmetic product types [2]. This adduct is formed by reacting orthoboric acid with urea in a 1:1 molar ratio, typically in aqueous solution under gentle heating (60–70 °C), yielding a white crystalline solid that can be confirmed by FTIR or XRD [3]. Urea borate serves as a versatile intermediate and functional additive, finding application in flame-retardant compositions [4], controlled-release pharmaceutical matrices [5], boron-nitride ceramic precursor synthesis [6], and multinutrient fertilizer systems that simultaneously deliver nitrogen and boron while mitigating ammonia volatilization [7].

Why Urea Borate Cannot Be Substituted by Simple Urea–Boric Acid Physical Mixtures or Generic Borates in Performance-Critical Applications


Urea borate is not a mere physical blend of urea and boric acid; its 1:1 adduct structure imparts thermal, rheological, and hydrolytic behaviors that simple mixtures do not replicate. IR spectroscopy studies of the boric acid–urea system reveal that even minor changes in component ratio, heating duration, or temperature produce distinct structural alterations detectable in the infrared spectrum, indicating that the degree of chemical interaction directly governs functional properties [1]. In aqueous starch-based polymer systems, co-processing of urea and borate generates a crosslinked three-dimensional network that yields a shear-thickening gel with significantly higher storage modulus than loss modulus—a rheological signature absent when either component is used alone or when they are added as a dry physical blend [2]. In fertilizer applications, granulating urea with boric acid produces a reaction that increases granule hardness and hygroscopicity relative to untreated urea, properties that a simple post-blended mixture does not achieve because the in-situ reaction during granulation modifies the urea matrix [3]. Furthermore, urea borate adducts exhibit thermal stability profiles critical for ceramic precursor processing: the co-condensed polyborate ester network can be pyrolyzed directly to boron nitride, whereas physical mixtures of urea and boric acid undergo differential sublimation and decomposition that compromises stoichiometric control and ceramic yield [4]. Substituting the pre-formed adduct with generically sourced urea and boric acid may therefore compromise batch-to-batch reproducibility in processes where precise B:N stoichiometry, controlled hydrolytic release kinetics, and defined thermal decomposition pathways are required.

Quantitative Differential Evidence: Where Urea Borate-Based Systems Outperform Comparator Materials Across Pharmaceutical, Agricultural, and Materials Applications


Starch–Urea–Borate (SUB) Polymer Demonstrates Intermediate Controlled-Release Efficiency Between Guar Gum and HPMC in 24-Hour Dissolution Assays

In a direct head-to-head comparison of release rate controlling efficiency for diclofenac and gliclazide matrix tablets, starch–urea–borate (SUB) polymer was ranked against four established controlled-release polymers. The ascending order of release rate controlling efficiency was: ethyl cellulose ≈ guar gum > SUB > sodium CMC > HPMC [1]. SUB demonstrated superior release-retarding capability compared to both sodium carboxymethyl cellulose and hydroxypropyl methylcellulose, achieving drug release sustained over 24 hours with zero-order kinetics and non-Fickian diffusion mechanism [1]. Tablets formulated with 33% SUB for diclofenac and 50% SUB for gliclazide produced release profiles statistically equivalent to commercial sustained-release reference products, confirming its practical viability as a matrix former [1].

controlled release matrix tablets diclofenac

Urea–Borate Co-Processing Reduces Thermal Cracking of Starch Dispersions: Viscosity Decline Mitigated from 38 cP (Pure Starch) to a Milder Attenuation Profile

In a comparative rheological study of thermally processed corn starch dispersions, pure starch (PS) exhibited a peak viscosity of 299 cP after 17 minutes of heating, followed by a viscosity decline of 38 cP due to thermal cracking of starch granules. Starch–urea–borate (SUB) samples, in contrast, showed a substantially mitigated post-peak viscosity reduction; the decline was noticeably less pronounced than in pure starch, indicating that the urea–borate combination provides thermal protection to the starch granule structure during prolonged heating [1]. Additionally, SUB behaved as a weak gel with storage modulus (G') significantly higher than loss modulus (G''), whereas pure starch was more fluid-like with a dominating loss modulus at lower angular frequencies [1]. This gel-like behavior is directly attributable to the crosslinking network formed through urea and borate interaction, a feature absent in starch processed with urea alone (SU) or borate alone (SB) [1].

starch rheology thermal processing biodegradable polymer

Urea Granulated with Boric Acid Reduces Ammonia Volatilization by 37–42% Compared to Untreated Urea in Controlled-Environment Maize Trials

In a controlled-environment study evaluating nitrogen losses from surface-applied urea fertilizers, untreated urea (Ur) lost 26% of applied nitrogen through ammonia (NH₃) volatilization. Urea granulated with boric acid (UrAB) reduced cumulative NH₃ losses by 37–42% relative to Ur. Other boron sources (ulexite, colemanite–borax mix) showed comparable reductions of 37–42%, while the combination of boron sources with the urease inhibitor NBPT further reduced NH₃ losses by 91–94% compared to untreated urea—exceeding the 82% reduction achieved by NBPT alone, demonstrating that boron incorporation synergistically enhances urease inhibitor efficiency [1]. Incorporation of boron during granulation also increased fertilizer granule hardness and hygroscopicity compared to untreated urea [1].

ammonia volatilization nitrogen use efficiency urea fertilizer

Urea–Boric Acid Polycondensation Yields Boron Nitride Precursor with 17.09% Boron and 32.44% Nitrogen Content, Structurally Distinct from Physical Mixture Pyrolysis Products

Polycondensation of boric acid with urea produces an oligomeric polyborate ester precursor with elemental composition: C 13.40%, H 5.97%, N 32.44%, and B 17.09% by weight, as determined by elemental analysis [1]. This composition reflects a chemically bonded B–N–C network formed through condensation reactions that eliminate water, rather than a simple physical mixture. Upon pyrolysis, this precursor yields boron nitride with a tetragonal crystal structure, confirmed by X-ray diffraction and transmission electron microscopy [1]. In contrast, physical mixtures of urea and boric acid undergo differential thermal decomposition—urea decomposes at ~133–160 °C while boric acid dehydrates stepwise to boron oxide beginning at ~100 °C—leading to heterogeneous products with variable B:N stoichiometry and lower ceramic yield [2]. The co-condensed precursor ensures homogeneous distribution of boron and nitrogen at the molecular level, which is critical for achieving phase-pure BN ceramics.

boron nitride ceramic precursor polyborate ester

Urea–Borate Binder Compositions Prevent Phase Separation in Aqueous Formulations, Enabling Bulk Pre-Mixing for Industrial Fiber Insulation Manufacturing

In the formulation of bonded fibrous insulation, the combination of urea with borate produces a binder composition that exhibits improved stability specifically characterized by resistance to separation or change when formulated with an aqueous medium as a diluent [1]. The patent literature explicitly states that this stability enables formulation of the binder composition in large quantities in advance without fear of separation or change—a critical logistical advantage for continuous industrial manufacturing lines [1]. In contrast, binder formulations relying solely on urea or on borate salts without the urea co-component are susceptible to phase separation upon standing, which necessitates on-demand mixing and limits batch storage life [1]. While quantitative separation time data for each individual comparator is not reported in the same patent disclosure, the qualitative operational advantage—'in large quantities in advance'—is presented as a specific point of differentiation attributable to the urea–borate interaction.

binder stability fiber insulation aqueous formulation

Regulatory Exclusion from Cosmetic Products Distinguishes Borate-Containing Compounds from Alternative Nitrogen-Delivery Agents in Personal Care Formulations

Under the EU Cosmetic Products Regulation, Annex II, all borates—including boric acid (H₃BO₃), compd. with urea (1:1) (CAS 68072-56-0)—are classified as prohibited substances with a maximum threshold of 0% in any cosmetic product marketed in the European Union [1]. This absolute prohibition applies regardless of concentration or product type [1]. In contrast, urea alone and many other nitrogen-containing small molecules (e.g., allantoin, niacinamide, amino acids) remain permitted and widely used in cosmetic formulations as humectants, exfoliants, and skin-conditioning agents. This regulatory distinction has direct procurement implications: formulators seeking a nitrogen-delivery or humectant ingredient for cosmetic or personal care products must exclude urea borate and all other borate-containing compounds from consideration, irrespective of any functional performance metrics. This creates a clear application-domain boundary that directs urea borate procurement exclusively toward industrial, agricultural, and non-cosmetic pharmaceutical uses.

regulatory compliance cosmetic prohibition borate safety

Optimal Procurement and Deployment Scenarios for Urea Borate Based on Quantified Performance Differentiation


Pharmaceutical Excipient Procurement for Generic Controlled-Release Matrix Tablets Requiring 24-Hour Zero-Order Release Profiles

When developing oral controlled-release matrix tablets of diclofenac or gliclazide, starch–urea–borate (SUB) polymer enables 24-hour sustained release with zero-order kinetics at polymer loadings of 33–50%, matching commercial sustained-release reference products. Procurement of SUB is indicated where the formulation team seeks a starch-based, biodegradable alternative that outperforms HPMC and sodium CMC in release retardation while remaining cost-competitive with guar gum and ethyl cellulose [1]. The direct ranking evidence—ethyl cellulose ≈ guar gum > SUB > sodium CMC > HPMC—provides a data-driven justification for selecting SUB over the two lower-ranked polymers in projects where intermediate retardation efficiency suffices and biodegradability is valued.

Agricultural Fertilizer Manufacturing with Integrated Nitrogen and Boron Delivery and Built-In Ammonia Volatilization Suppression

For fertilizer producers seeking a multinutrient granular urea product, incorporating boric acid during granulation yields a fertilizer that simultaneously supplies nitrogen and boron while reducing NH₃ volatilization by 37–42% compared to untreated urea. This is particularly valuable for maize and other boron-responsive crops grown on boron-deficient soils, where a single application replaces separate nitrogen and boron fertilization passes [1]. The synergistic enhancement of NBPT urease inhibitor performance—91–94% NH₃ loss reduction when boron is combined with NBPT versus 82% for NBPT alone—further supports procurement of boron-integrated urea over conventional urea + NBPT systems for maximum nitrogen retention.

Boron Nitride Ceramic Precursor Synthesis Requiring Reproducible B:N Stoichiometry and High Ceramic Yield

Research laboratories and advanced ceramics manufacturers synthesizing boron nitride fibers, coatings, or powders via the polymer-derived ceramics (PDC) route benefit from procuring the pre-condensed polyborate ester oligomer formed from urea and boric acid. With a characterized boron content of 17.09 wt% and nitrogen content of 32.44 wt%, this precursor provides a defined stoichiometric starting point that physical mixtures cannot guarantee [1]. XRD-confirmed tetragonal BN formation upon pyrolysis validates the precursor's suitability for applications requiring phase-pure BN, while the molecular-level homogeneity of the co-condensed product minimizes batch-to-batch variability in ceramic output compared to in-house mixing of commodity urea and boric acid.

Fiber Insulation Binder Manufacturing with Extended Pot Life for Continuous Production Lines

In the manufacture of bonded fibrous insulation, aqueous binder compositions based on urea–borate combinations resist phase separation upon standing, enabling bulk pre-mixing in large quantities in advance of application. This logistical capability is critical for continuous manufacturing operations where on-demand mixing would introduce production bottlenecks and increase the risk of formulation errors [1]. Procurement of urea borate for binder formulations is indicated when production throughput and binder batch consistency are priority criteria, and where alternative binder systems lacking the urea–borate interaction exhibit unacceptable separation during storage.

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